molecular formula C15H18ClFN2O3 B6953922 N-[1-[2-(2-chloro-5-fluorophenoxy)acetyl]piperidin-3-yl]acetamide

N-[1-[2-(2-chloro-5-fluorophenoxy)acetyl]piperidin-3-yl]acetamide

Cat. No.: B6953922
M. Wt: 328.76 g/mol
InChI Key: ACSOSMJMNJPPKL-UHFFFAOYSA-N
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Description

N-[1-[2-(2-chloro-5-fluorophenoxy)acetyl]piperidin-3-yl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with an acetamide group and a phenoxyacetyl moiety containing chlorine and fluorine atoms. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Properties

IUPAC Name

N-[1-[2-(2-chloro-5-fluorophenoxy)acetyl]piperidin-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClFN2O3/c1-10(20)18-12-3-2-6-19(8-12)15(21)9-22-14-7-11(17)4-5-13(14)16/h4-5,7,12H,2-3,6,8-9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACSOSMJMNJPPKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCCN(C1)C(=O)COC2=C(C=CC(=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-[2-(2-chloro-5-fluorophenoxy)acetyl]piperidin-3-yl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Phenoxyacetyl Intermediate: The reaction of 2-chloro-5-fluorophenol with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(2-chloro-5-fluorophenoxy)acetyl chloride.

    Piperidine Ring Formation: The reaction of the phenoxyacetyl intermediate with piperidine in the presence of a base to form the piperidine derivative.

    Acetamide Formation: The final step involves the reaction of the piperidine derivative with acetic anhydride to form this compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: N-[1-[2-(2-chloro-5-fluorophenoxy)acetyl]piperidin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine and fluorine atoms in the phenoxyacetyl moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxyacetyl derivatives.

Scientific Research Applications

N-[1-[2-(2-chloro-5-fluorophenoxy)acetyl]piperidin-3-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[1-[2-(2-chloro-5-fluorophenoxy)acetyl]piperidin-3-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

  • N-[1-[2-(2-chloro-5-fluorophenoxy)acetyl]piperidin-3-yl]acetamide
  • 2-(2-chloro-5-fluorophenoxy)acetyl chloride
  • N-[1-[2-(2-chloro-5-fluorophenoxy)acetyl]piperidin-3-yl]amine

Comparison: this compound is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities. This uniqueness makes it a valuable compound for targeted research applications.

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